N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse biological activities. Its structure features:
- A thiazolo[3,2-a]pyrimidine core with 3,7-dimethyl and 5-oxo substituents.
- A 4-iodobenzamide group at position 5.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJGAPXCCCFDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists. They have received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities. .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the thiazolopyrimidine core fused with a benzamide group. Its molecular formula is with a molecular weight of approximately 404.24 g/mol. The presence of iodine and the thiazolopyrimidine moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | Not specified |
| Molecular Weight | 404.24 g/mol |
| Molecular Formula | C₁₅H₁₂I N₃ O₂ S |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolopyrimidine Core : The initial step involves synthesizing the thiazolopyrimidine structure from available precursors.
- Iodination : The introduction of iodine at the para position of the benzamide group is performed using iodinating agents.
- Coupling Reaction : The final step is the coupling of the thiazolopyrimidine with the iodinated benzamide.
These reactions often require specific organic solvents and controlled conditions to maximize yield and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolopyrimidine ring facilitates hydrogen bonding and π–π interactions, enhancing binding affinity and specificity to target proteins. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antibacterial Activity
Studies have shown that derivatives containing thiazolopyrimidine structures often possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have demonstrated MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antibacterial activity .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
Thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory activities:
- Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated several thiazolopyrimidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin . -
Antitumor Efficacy :
In a study focused on cancer cell lines, this compound was tested for cytotoxic effects. Results indicated significant inhibition of cell growth at micromolar concentrations .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity :
- Research indicates that compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide exhibit inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II. This inhibition can potentially lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
- Anticancer Potential :
- Antimicrobial Activity :
Case Studies
-
Inhibition of COX Enzymes :
- A study demonstrated that thiazolo-pyrimidine derivatives effectively inhibited COX-II activity in vitro, leading to reduced inflammation in animal models. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity :
- Synergistic Effects with Other Drugs :
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Their Properties
The following table highlights key structural analogs and their distinguishing features:
2.3 Physicochemical and Crystallographic Properties
- Solubility :
- Crystal Packing :
2.4 Electronic Effects
- Compared to 4-methylbenzothiazole derivatives (), the iodine atom in the target compound creates a stronger electron-withdrawing effect, altering charge distribution and redox behavior .
Q & A
Q. How can researchers optimize the synthesis protocol for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) improve reaction efficiency. Ethanol or methanol is recommended for final crystallization .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation between the thiazolo-pyrimidine core and iodobenzamide moiety .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of core to iodobenzamide derivative) and monitor via TLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D conformation of the thiazolo-pyrimidine core and iodine substitution pattern. SHELX software is recommended for data refinement .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.2–8.1 ppm for iodobenzamide) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 468.2) with ESI-MS .
Q. What initial biological screening strategies are recommended for assessing its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, HER2) at 10 µM concentrations using fluorescence-based kits. Compare IC₅₀ values with structurally similar thiazolo-pyrimidines .
- Cell viability assays : Screen in cancer cell lines (e.g., MCF7, A549) via MTT assays. Include positive controls (e.g., doxorubicin) and analyze dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., COX-II). Prioritize residues with binding energy ≤ −7.0 kcal/mol .
- Comparative studies : Test the compound alongside analogs (e.g., 4-chloro or 4-ethoxy derivatives) under identical conditions to isolate substituent effects .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified iodobenzamide groups (e.g., 4-bromo, 4-nitro) and assess bioactivity (Table 1).
- Bioassays : Measure IC₅₀ against cancer cells and correlate with electronic (Hammett σ) or steric parameters (Taft ES) .
Q. Table 1: SAR of Iodobenzamide Derivatives
| Substituent (R) | IC₅₀ (µM, MCF7) | Log P |
|---|---|---|
| 4-Iodo | 0.45 | 3.2 |
| 4-Ethoxy | 1.8 | 2.9 |
| 4-Chloro | 0.78 | 3.0 |
Q. What advanced crystallography methods address partial or low-resolution data?
Methodological Answer:
Q. How to investigate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., thymidylate synthase) .
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips and monitor real-time interaction kinetics .
Q. How to control regioselectivity during functionalization of the thiazolo-pyrimidine core?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at N3 to favor iodobenzamide coupling at C6 .
- Solvent effects : Use DMF to stabilize transition states in electrophilic substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
